molecular formula C48H64N2O17 B1262875 (7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B1262875
M. Wt: 941 g/mol
InChI Key: JXVAMODRWBNUSF-ARKDLYCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a member of the anthracycline family, which is known for its potent anticancer properties. It is a tetraglycosidic anthracycline derivative that has shown significant preclinical antitumor activity . This compound is particularly interesting due to its potential to retain or exceed the activity of doxorubicin, a widely used chemotherapeutic agent, while potentially exhibiting fewer toxic side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves multiple steps, starting from the basic anthracycline structure. The oxo group on the saccharide chain of this compound is reduced with an alkali metal cyanoborohydride in the presence of an ammonium . This reduction step is crucial for the formation of this compound-immunoglobulin complexes, which are more selective in targeting cancer cells .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation medium is optimized to enhance the yield of this compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes several types of chemical reactions, including reduction, oxidation, and glycosylation. The reduction of the C-7 position is particularly noteworthy as it leads to the formation of deoxyanthracycline derivatives .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Cytorhodin X, Cytorhodin Y, and various glycosylated derivatives such as cosmomycins A and B .

Scientific Research Applications

(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has a wide range of applications in scientific research:

Properties

Molecular Formula

C48H64N2O17

Molecular Weight

941 g/mol

IUPAC Name

(7S,9R,10R)-7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C48H64N2O17/c1-10-48(58)18-30(64-31-15-25(50(8)9)44(21(4)60-31)65-33-17-28-45(22(5)61-33)67-47-29(63-28)16-27(52)19(2)62-47)35-38(46(48)66-32-14-24(49(6)7)39(53)20(3)59-32)43(57)36-37(42(35)56)41(55)34-23(40(36)54)12-11-13-26(34)51/h11-13,19-22,24-25,28-33,39,44-47,51,53,56-58H,10,14-18H2,1-9H3/t19?,20?,21?,22?,24?,25?,28?,29?,30-,31?,32?,33?,39?,44?,45?,46+,47?,48+/m0/s1

InChI Key

JXVAMODRWBNUSF-ARKDLYCXSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O

Synonyms

cytorhodin S
rodorubicin

Origin of Product

United States

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